molecular formula C5H4N4O B061711 Allopurinol CAS No. 180749-07-9

Allopurinol

Cat. No. B061711
M. Wt: 136.11 g/mol
InChI Key: OFCNXPDARWKPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allopurinol is a xanthine oxidase inhibitor that is widely used in the treatment of hyperuricemia, gout, and other conditions associated with the overproduction of uric acid. It is a potent inhibitor of the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. Allopurinol is an effective drug for the treatment of gout and other conditions associated with hyperuricemia.

Scientific Research Applications

Genetic Markers and Allopurinol Response
The response to allopurinol treatment, particularly the risk of severe cutaneous adverse reactions (SCAR), is strongly associated with certain genetic markers. The allele HLA-B*5801 has been identified as a significant genetic risk factor for allopurinol-induced SCAR in the Han Chinese population, indicating the importance of genetic predisposition in the life-threatening condition caused by allopurinol (Hung et al., 2005).

Cardiovascular Applications
Studies have revealed that high-dose allopurinol can improve endothelial function in patients with coronary artery disease (CAD) by reducing vascular oxidative stress and improving endothelial dysfunction. This suggests a potential for allopurinol to reduce future cardiovascular mortality in CAD patients, beyond existing optimum therapy (Rajendra et al., 2011). Moreover, allopurinol has been associated with lower rates of stroke and cardiac events in older adults with hypertension, suggesting its potential for improving cardiovascular outcomes in this demographic (Macisaac et al., 2016).

Renal Disease and Hyperuricemia
Allopurinol has been shown to slow down the progression of renal disease in patients with chronic kidney disease (CKD). It decreases C-reactive protein and reduces cardiovascular and hospitalization risk in CKD patients, highlighting its potential therapeutic benefits in managing CKD (Goicoechea et al., 2010). In addition, allopurinol initiation has been associated with a modestly reduced risk of death in patients with hyperuricemia and gout, indicating its positive impact on survival, potentially outweighing the impact of rare serious adverse effects (Dubreuil et al., 2014).

Neurological and Psychiatric Applications
Allopurinol's inhibition of xanthine oxidase and subsequent enhancement of adenosinergic activity has been suggested to provide beneficial effects in the treatment of schizophrenia and depression. Studies indicate that allopurinol may be an effective adjuvant agent in the management of patients with chronic schizophrenia (Akhondzadeh et al., 2005) and may have similar antidepressant efficacies to fluoxetine (Özgür et al., 2015).

properties

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
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InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
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InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC2=C1C(=O)NC=N2
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Molecular Formula

C5H4N4O
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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DSSTOX Substance ID

DTXSID4022573
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Molecular Weight

136.11 g/mol
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Physical Description

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L
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Mechanism of Action

Allopurinol is a structural analog of the natural purine base, hypoxanthine. After ingestion, allopurinol is metabolized to its active metabolite, oxypurinol (_alloxanthine_) in the liver, which acts as an inhibitor of xanthine oxidase enzyme. Allopurinol and its active metabolite inhibit xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. Inhibition of this enzyme is responsible for the effects of allopurinol. This drug increases the reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis by a process that involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process results in an increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis. The end result is decreased urine and serum uric acid concentrations, which decreases the incidence of gout symptoms. Accompanying the reduction of serum uric acid by allopurinol is an increase in the serum and urine concentrations of hypoxanthine and xanthine (due to inhibition of xanthine oxidase). In the absence of allopurinol, regular urinary excretion of oxypurines almost entirely occurs in the form of uric acid. After the ingestion of allopurinol, the contents of excreted urine are hypoxanthine, xanthine, and uric acid. Because each substance has its own individual solubility, the concentration of uric acid in plasma is decreased without exposing the renal tissues to a high load of uric acid, thereby decreasing the risk of crystalluria. By lowering the uric acid concentration in the plasma below its limits of solubility, allopurinol encourages the dissolution of gout tophi. Although the levels of hypoxanthine and xanthine are found to be increased after allopurinol ingestion, the risk of deposition in renal tissues is less than that of uric acid, as they become more soluble and are rapidly excreted by the kidney., Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug., Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily., Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion., Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous., Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity.
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Product Name

Allopurinol

Color/Form

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals

CAS RN

315-30-0, 184789-03-5, 691008-24-9
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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Melting Point

greater than 662 °F (NTP, 1992), >300, 350 °C
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Retrosynthesis Analysis

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